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molecular formula C8H8ClFN2O2 B8566823 Ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate

Ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate

Cat. No. B8566823
M. Wt: 218.61 g/mol
InChI Key: UKHOOHBEAZJXQZ-UHFFFAOYSA-N
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Patent
US08178534B2

Procedure details

A solution of 1-tert-butyl 3-ethyl 2-(6-chloropyridazin-3-yl)-2-fluoromalonate 45B (60.2 g, 189 mmol) in 300 mL TFA/DCM (1:1) was stirred at 25° C. for 2 hrs and then concentrated to dryness via rotary evaporation. The resulting residue was dissolved in EtOAc (300 mL), washed with saturated NaHCO3 solution, dried over MgSO4, and then concentrated to dryness to give the title compound, ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate 45C (36.6 g, 167 mmol, 89%). The material was used immediately without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.18 (t, J=7.20 Hz, 3 H) 4.23 (qd, J=7.12, 4.42 Hz, 2 H) 6.43-6.62 (m, 1 H) 8.00-8.12 (m, 2 H). ESI-MS:m/z 219.0 (M+H)+.
Name
1-tert-butyl 3-ethyl 2-(6-chloropyridazin-3-yl)-2-fluoromalonate
Quantity
60.2 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([F:21])(C(OCC)=O)[C:9]([O:11][C:12](C)(C)[CH3:13])=[O:10])=[CH:4][CH:3]=1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH:8]([F:21])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-tert-butyl 3-ethyl 2-(6-chloropyridazin-3-yl)-2-fluoromalonate
Quantity
60.2 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(C(=O)OC(C)(C)C)(C(=O)OCC)F
Name
TFA DCM
Quantity
300 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness via rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)C(C(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 167 mmol
AMOUNT: MASS 36.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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